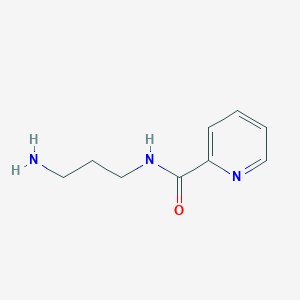

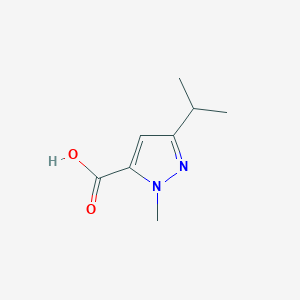

2-(4-Ethylpiperazin-1-yl)acetic acid

概要

説明

Molecular Structure Analysis

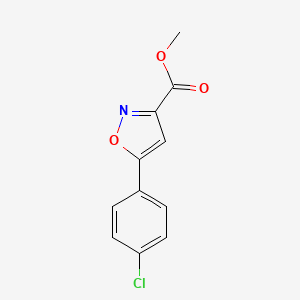

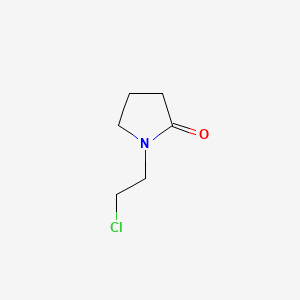

The molecular structure of “2-(4-Ethylpiperazin-1-yl)acetic acid” can be represented by the InChI code 1S/C8H16N2O2/c1-2-9-3-5-10 (6-4-9)7-8 (11)12;/h2-7H2,1H3, (H,11,12) . This indicates that the compound contains 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethylpiperazin-1-yl)acetic acid” include a molecular weight of 172.22 g/mol. The compound is a powder at room temperature . More specific properties, such as solubility, melting point, and boiling point, are not provided in the search results.

科学的研究の応用

Antibacterial Agents

2-(4-Ethylpiperazin-1-yl)acetic acid: has been explored for its potential use in the development of new antibacterial agents. The compound’s structure allows it to be incorporated into larger molecules that can interact with bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication. By inhibiting this enzyme, the compound contributes to the antibacterial activity of these larger molecules .

Anti-Biofilm Properties

The compound’s derivatives have shown promise in preventing biofilm formation, which is a significant factor in antibiotic resistance. Biofilms protect bacteria from antibiotics and the immune system, so compounds that can prevent their formation are valuable in the fight against resistant bacterial strains .

Cheminformatics

In cheminformatics, 2-(4-Ethylpiperazin-1-yl)acetic acid is used as a building block for creating libraries of compounds. These libraries can be screened virtually against a variety of biological targets to predict their activities, which is a cost-effective method for identifying new drug candidates .

Synthetic Chemistry

This compound serves as a versatile intermediate in synthetic chemistry. It can undergo various chemical reactions to produce a wide range of derivatives with potential pharmacological activities. Its piperazine ring is a common motif in many pharmaceutical drugs .

Neurological Research

Piperazine derivatives are known to interact with the central nervous system. Therefore, 2-(4-Ethylpiperazin-1-yl)acetic acid could be used in the synthesis of compounds that target neurological pathways, potentially leading to new treatments for neurological disorders .

Molecular Docking Studies

The compound can be used in molecular docking studies to understand how it and its derivatives fit into the active sites of various enzymes or receptors. This helps in the rational design of new drugs with improved efficacy and reduced side effects .

Pharmacokinetics

Researchers can modify the compound to study how structural changes affect the absorption, distribution, metabolism, and excretion (ADME) of drugs. This is crucial for developing drugs with optimal pharmacokinetic profiles .

Marine Natural Product Analogs

2-(4-Ethylpiperazin-1-yl)acetic acid: is also used in the synthesis of marine natural product analogs. These analogs can mimic the structure and function of naturally occurring compounds from marine organisms, which often have unique and potent biological activities .

Safety and Hazards

The safety information for “2-(4-Ethylpiperazin-1-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-9-3-5-10(6-4-9)7-8(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEHSFSWKSCHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390328 | |

| Record name | (4-ethylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylpiperazin-1-yl)acetic acid | |

CAS RN |

672285-91-5 | |

| Record name | (4-ethylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。